molecular formula C18H37NO2 B12459689 4-Octadecene-1,3-diol, 2-amino-

4-Octadecene-1,3-diol, 2-amino-

Cat. No.: B12459689
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-UHFFFAOYSA-N
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Description

4-Octadecene-1,3-diol, 2-amino- (IUPAC name: (4E)-2-aminooctadec-4-ene-1,3-diol) is a bioactive sphingoid base, a critical structural component of sphingolipids. It is a C18 amino alcohol with an unsaturated hydrocarbon chain and hydroxyl groups at positions 1 and 2. This compound is stereochemically defined by the (2S,3R,4E) configuration, which is essential for its biological activity, particularly in cell signaling and membrane structure .

Molecular Formula: C₁₈H₃₇NO₂ Molecular Weight: 299.49 g/mol CAS Number: 6036-85-7 (E-isomer) Synonyms:

  • D-erythro-Sphingosine
  • trans-D-erythro-2-Amino-4-octadecene-1,3-diol
  • Sphingenine

This compound serves as a precursor for sphingosine-1-phosphate (S1P), a key signaling molecule in apoptosis, inflammation, and immune responses .

Chemical Reactions Analysis

Phosphorylation to Sphingosine-1-Phosphate (S1P)

D-sphingosine undergoes phosphorylation by sphingosine kinases (SphK1 and SphK2) to form the signaling molecule sphingosine-1-phosphate (S1P). This reaction is ATP-dependent and occurs in cytosolic environments .

D-sphingosine+ATPSphK1/SphK2S1P+ADP\text{D-sphingosine} + \text{ATP} \xrightarrow{\text{SphK1/SphK2}} \text{S1P} + \text{ADP}

Applications : S1P regulates immune cell trafficking, angiogenesis, and cancer progression .

Acylation to Ceramide

The amino group reacts with fatty acyl-CoA derivatives (e.g., palmitoyl-CoA) via ceramide synthases (CerS) to form ceramide, a central molecule in sphingolipid metabolism .

D-sphingosine+Fatty acyl-CoACerSCeramide+CoA\text{D-sphingosine} + \text{Fatty acyl-CoA} \xrightarrow{\text{CerS}} \text{Ceramide} + \text{CoA}

Key Features :

  • Ceramide structure determines membrane rigidity and apoptotic signaling.

  • Enzyme specificity dictates fatty acid chain length (C16–C24) .

Oxidation and Reduction

  • Oxidation : The hydroxyl group at position 3 can be oxidized to a ketone under mild conditions (e.g., using pyridinium chlorochromate).

  • Reduction : The trans-alkene bond (C4–C5) is hydrogenated to form dihydrosphingosine (sphinganine) using catalysts like Pd/C .

Esterification and Glycosylation

  • Esterification : The hydroxyl groups react with acyl chlorides (e.g., benzoyl chloride) to form protected derivatives, essential for synthetic intermediates .

  • Glycosylation : Used in ganglioside synthesis, where glycosyl donors (e.g., lactose trichloroacetimidate) are coupled to the sphingosine backbone under BF₃ catalysis .

2.2.1 Azide Protection

The amino group is converted to an azide using triflyl azide (TfN₃) in dichloromethane, enabling click chemistry applications :

D-sphingosine+TfN32-Azido-sphingosine+Byproducts\text{D-sphingosine} + \text{TfN}_3 \rightarrow \text{2-Azido-sphingosine} + \text{Byproducts}

Conditions : Room temperature, 10 hours .

2.2.2 Silylation

Primary hydroxyl groups are protected with tert-butyldiphenylsilyl (TBDPS) chloride in the presence of triethylamine and DMAP :

D-sphingosine+TBDPS-ClTBDPS-protected sphingosine+HCl\text{D-sphingosine} + \text{TBDPS-Cl} \rightarrow \text{TBDPS-protected sphingosine} + \text{HCl}

Yield : >85% after silica gel chromatography .

Comparative Reactivity of Sphingosine Derivatives

Derivative Reactive Sites Key Reactions Applications
D-Sphingosine–NH₂, –OH (C1, C3)Phosphorylation, acylationSignaling, ceramide synthesis
DihydrosphingosineSaturated backboneCeramide formationLipid metabolism studies
Sphingosine-1-phosphate–PO₄Receptor binding (S1PR1–5)Immunomodulation, drug delivery
Ceramide–NH–CO–RHydrolysis by sphingomyelinasesApoptosis regulation, skin barrier studies

Enzymatic Degradation Pathways

D-sphingosine is catabolized via:

  • Lysosomal Breakdown : Sphingolipid-activated enzymes (e.g., sphingomyelinases) hydrolyze complex sphingolipids into ceramide, which is further cleaved to sphingosine .

  • Salvage Pathway : Recycling of sphingosine from degraded sphingolipids for ceramide re-synthesis .

Analytical Data and Characterization

  • Molecular Formula : C18H37NO2\text{C}_{18}\text{H}_{37}\text{NO}_2 .

  • NMR Data :

    • 1H NMR^1\text{H NMR}: δ 0.93 (t, J=6.6HzJ = 6.6 \, \text{Hz}, terminal –CH₃), δ 5.35 (m, –CH=CH–) .

    • 13C NMR^{13}\text{C NMR}: δ 135.7 (C4–C5 alkene), δ 74.1 (C3–OH) .

  • Optical Rotation : [α]D=0.9[α]_D = -0.9^\circ to 3.0-3.0^\circ (c = 1 in CHCl₃) .

Scientific Research Applications

Scientific Research Applications

Sphingosine is utilized in various scientific research applications, including:

  • Enzyme Inhibition: D-erythro-Sphingosine is known to inhibit protein kinase C and calmodulin-dependent enzymes .
  • Induction of Apoptosis: It can induce apoptosis, making it useful in studies related to programmed cell death .
  • Cell Membrane Constituent: Sphingosine is a constituent of cell membranes and is thus used in studies of membrane structure and function .
  • Signaling Molecule Research: Sphingolipid metabolites like sphingosine are lipid signaling molecules involved in diverse cellular processes .
  • Antifungal Activity: Oceanapiside, which contains sphingosine, exhibits antifungal activity against Fluconazole-resistant yeast Candida glabrata .
  • Aggregation Studies: Sphingosine's interaction with amyloid-beta (Aβ) and metal ions impacts the aggregation of metal-free Aβ .
  • pH Dependence of Aggregation: NMR measurements show the NH3+–NH2 transition of sphingosine occurs at pH 6.6, causing a structural shift in sphingosine aggregates .
  • Antifungal Research: Oceanapiside, a compound containing sphingosine, exhibits antifungal activity against Fluconazole-resistant yeast Candida glabrata .

Notes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

The stereochemistry of the amino alcohol backbone significantly impacts biological activity.

Compound Name Configuration CAS Number Molecular Formula Key Differences Reference
4-Octadecene-1,3-diol, 2-amino- (2S,3R,4E) 6036-85-7 C₁₈H₃₇NO₂ Natural configuration; bioactive
L-erythro-Sphingosine (2R,3S,4E) 6036-75-5 C₁₈H₃₇NO₂ Enantiomer; reduced bioactivity

Key Insight : The D-erythro isomer (natural form) exhibits higher receptor affinity compared to the L-erythro form due to stereospecific interactions .

Functional Group Modifications

Substitutions on the amino or hydroxyl groups alter solubility and biological function.

Compound Name Functional Group CAS Number Molecular Formula Key Properties Reference
4-Octadecene-1,3-diol, 2-amino- (base compound) -NH₂, -OH 6036-85-7 C₁₈H₃₇NO₂ Hydrophobic; membrane-integrated
D-erythro-Sphingosine-1-phosphate (S1P) -NH₂, -PO₄ 26993-30-6 C₁₈H₃₈NO₅P Water-soluble; signaling molecule
2-Azido-4-octadecene-1,3-diol -N₃ (azide) 103348-49-8 C₁₈H₃₅N₃O₂ Click chemistry probe; synthetic

Key Insight :

  • S1P’s phosphate group enhances solubility and enables extracellular signaling .
  • Azide derivatives are used in bioorthogonal labeling but lack native bioactivity .

Backbone Modifications

Variations in the hydrocarbon chain (unsaturation, length) affect membrane integration.

Compound Name Backbone Structure CAS Number Molecular Formula Key Differences Reference
4-Octadecene-1,3-diol, 2-amino- C18:1 (4E) 6036-85-7 C₁₈H₃₇NO₂ Natural unsaturated form
2-Amino-4-octadecyne-1,3-diol C18:1 (4-yne) - C₁₈H₃₅NO₂ Triple bond; increased rigidity
4,14-Octadecadiene-1,3-diol, 2-amino- C18:2 (4E,14Z) 25696-03-1 C₁₈H₃₅NO₂ Additional double bond

Key Insight :

  • The 4E double bond in the natural compound optimizes membrane fluidity .
  • Triple bonds (e.g., 4-yne) disrupt lipid packing, reducing biological utility .

Biological Activity

4-Octadecene-1,3-diol, 2-amino- (also known as D-erythro-sphingosine) is a significant compound in the sphingolipid family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H37_{37}NO2_2
  • Molecular Weight : 299.492 g/mol
  • CAS Number : 25695-95-8
  • Density : 0.9 ± 0.1 g/cm³
  • Boiling Point : 445.9 ± 45.0 °C at 760 mmHg

4-Octadecene-1,3-diol, 2-amino- exhibits several biological activities primarily through its interaction with various enzymes and signaling pathways:

  • p32 Kinase Activation : It acts as a potent activator of p32 kinase with an EC50 of approximately 8 μM. This activation is critical for various cellular processes, including cell growth and differentiation .
  • Inhibition of Protein Kinase C (PKC) : The compound inhibits PKC, which plays a vital role in signal transduction pathways. This inhibition can influence cell regulation and has implications in cancer biology .
  • MAPK Inhibition : It has been shown to inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling related to growth and apoptosis .

Cytotoxicity and Anticancer Effects

Research indicates that 4-Octadecene-1,3-diol, 2-amino- possesses anticancer properties:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells, leading to DNA fragmentation and cell death .
  • Cell Viability Studies : MTT assays have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Study on Neurotoxicity

A study investigated the effects of sphingosine on neuroblastoma cells (SH-SY5Y). The results indicated that sphingosine could exacerbate neurotoxicity induced by amyloid-beta (Ab42) aggregates, particularly in the presence of metal ions like Zn(II) and Cu(II). This suggests a complex role of sphingosine derivatives in neurodegenerative diseases .

Antitumor Activity

In another study focusing on lung cancer cells (A549), the combination of 4-Octadecene-1,3-diol with other therapeutic agents showed synergistic effects in inhibiting cell proliferation. The study employed isobologram analysis to quantify the interactions between drugs, confirming the compound's potential in combination therapies .

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReference
p32 Kinase ActivationActivates p32 kinase (EC50 ~8 μM)
PKC InhibitionInhibits protein kinase C
Apoptosis InductionInduces apoptosis in cancer cells
Neurotoxicity ModulationExacerbates toxicity from amyloid-beta aggregates
Antitumor SynergyEnhances effects with other chemotherapeutics

Table 2: IC50 Values for Cytotoxicity

CompoundCell LineIC50 Value (μM)Reference
D-erythro-sphingosineSH-SY5YNot determined
Combination TherapyA549Synergistic effect observed

Properties

IUPAC Name

2-aminooctadec-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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